tert-Butyl 4-(4-Isopropyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(4-Isopropyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H28N2O4 and a molecular weight of 312.41 g/mol. This compound is known for its complex structure, which includes a tert-butyl group, a piperidine ring, and an oxazolidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-Isopropyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate . Common synthetic routes include:
Oxazolidinone Formation: : The oxazolidinone ring is usually formed through the cyclization of an amino acid derivative with a suitable carbonyl compound.
Piperidine Introduction: : The piperidine ring can be introduced through nucleophilic substitution reactions.
Tert-Butyl Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butanol under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(4-Isopropyl-2-ox-1,3-oxazolidin-3-yl)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or chromium(VI) compounds.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), chromium(VI) compounds (e.g., CrO3)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Nucleophiles (e.g., amines, alcohols), leaving groups (e.g., halides)
Major Products Formed
Oxidation: : Carboxylic acids, ketones
Reduction: : Alcohols, amines
Substitution: : Amides, esters
Scientific Research Applications
Tert-Butyl 4-(4-Isopropyl-2-ox-1,3-oxazolidin-3-yl)piperidine-1-carboxylate: has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical transformations.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4-(4-Isopropyl-2-ox-1,3-oxazolidin-3-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Tert-Butyl 4-(4-Isopropyl-2-ox-1,3-oxazolidin-3-yl)piperidine-1-carboxylate: can be compared with other similar compounds, such as:
Tert-Butyl 4-(4-Phenyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Tert-Butyl 4-(4-Benzyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Tert-Butyl 4-(4-Methyl-2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
tert-butyl 4-(2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-11(2)13-10-21-15(20)18(13)12-6-8-17(9-7-12)14(19)22-16(3,4)5/h11-13H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNSOVAVKNHEBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1C2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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